molecular formula C10H16Cl2O2 B14470971 Ethyloctanedioyl dichloride CAS No. 68171-36-8

Ethyloctanedioyl dichloride

Cat. No.: B14470971
CAS No.: 68171-36-8
M. Wt: 239.14 g/mol
InChI Key: XOFROKYLSKPSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyloctanedioyl dichloride (C₁₀H₁₄Cl₂O₂) is a diacid chloride derived from ethyloctanedioic acid. This compound is characterized by its two reactive acyl chloride groups, which make it highly valuable in organic synthesis, particularly for polymerization and cross-linking reactions. Its structure consists of an eight-carbon chain (octanedioyl backbone) with ethyl substituents and terminal chloride groups.

Properties

CAS No.

68171-36-8

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

4-ethyloctanedioyl dichloride

InChI

InChI=1S/C10H16Cl2O2/c1-2-8(6-7-10(12)14)4-3-5-9(11)13/h8H,2-7H2,1H3

InChI Key

XOFROKYLSKPSOE-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(=O)Cl)CCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyloctanedioyl dichloride can be synthesized through the reaction of ethyloctanedioic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acyl chlorides. The general reaction is as follows:

C10H18O4+2SOCl2C10H16Cl2O2+2SO2+2HCl\text{C10H18O4} + 2 \text{SOCl2} \rightarrow \text{C10H16Cl2O2} + 2 \text{SO2} + 2 \text{HCl} C10H18O4+2SOCl2→C10H16Cl2O2+2SO2+2HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents. The process is carried out in a controlled environment to ensure safety and efficiency. The by-products, such as sulfur dioxide (SO2) and hydrogen chloride (HCl), are typically captured and neutralized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyloctanedioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form ethyloctanedioic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Alcohols and Amines: For esterification and amidation reactions, the compound is reacted with alcohols or amines under mild conditions, often with a base to neutralize the HCl formed.

    Water: Hydrolysis is typically carried out in aqueous conditions, sometimes with a catalyst to speed up the reaction.

    Reducing Agents: Reduction reactions are performed under anhydrous conditions to prevent hydrolysis.

Major Products:

    Esters and Amides: Formed from reactions with alcohols and amines.

    Ethyloctanedioic Acid: Formed from hydrolysis.

    Diols: Formed from reduction reactions.

Scientific Research Applications

Ethyloctanedioyl dichloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug molecules and prodrugs.

    Industry: Applied in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyloctanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as hydroxyl or amino groups. The pathways involved include nucleophilic acyl substitution and hydrolysis.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties
Compound Molecular Formula Molecular Weight (g/mol) Reactivity Primary Applications
Ethyloctanedioyl dichloride C₁₀H₁₄Cl₂O₂ 237.12 (estimated) High (acyl chloride) Polymers, specialty chemicals
Ethylene dichloride (EDC) C₂H₄Cl₂ 98.96 Moderate (alkyl chloride) PVC production, solvent
Phthaloyl dichloride C₈H₄Cl₂O₂ 202.02 High (acyl chloride) Polyesters, pharmaceuticals
Bis(cyclopentadienyl)TiCl₂ C₁₀H₁₀Cl₂Ti 249.96 Low (organometallic) Catalysis, material science
Key Observations:
  • Reactivity : this compound and phthaloyl dichloride exhibit high reactivity due to their acyl chloride groups, enabling rapid nucleophilic substitutions. In contrast, EDC (an alkyl chloride) reacts more slowly, primarily in elimination or substitution reactions .
  • Thermodynamic Stability : this compound’s longer carbon chain may reduce volatility compared to EDC, which has a high vapor pressure (83 mmHg at 20°C) and is prone to leakage in pipelines .
Table 2: Industrial Relevance
Compound Scale of Production Key Industries
This compound Niche Specialty polymers
EDC Mass-scale Plastics, solvents
Phthaloyl dichloride Moderate Pharmaceuticals, dyes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.